3-(Chloromethyl)-3-methyloxetane
Overview
Description
3-(Chloromethyl)-3-methyloxetane is an organic compound characterized by a four-membered oxetane ring with a chloromethyl and a methyl group attached to the same carbon atom
Scientific Research Applications
3-(Chloromethyl)-3-methyloxetane has diverse applications in scientific research, including:
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes . The specific targets of 3-(Chloromethyl)-3-methyloxetane would depend on its chemical structure and properties.
Mode of Action
Chloromethyl groups can participate in nucleophilic substitution reactions, while oxetanes are known for their ring-opening reactions . The exact interactions of this compound with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
Similar compounds can influence various metabolic pathways . The exact pathways and their downstream effects influenced by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been studied in rats, showing slower onset of action and longer elimination time from the body compared to acetylsalicylic acid . The bioavailability of this compound would be influenced by these ADME properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methyloxetane typically involves the chloromethylation of 3-methyloxetane. One common method is the reaction of 3-methyloxetane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of phase-transfer catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the reactivity of chloromethylating agents and the potential hazards associated with their handling .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-methyloxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted oxetanes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in 3-methyloxetane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted oxetanes with various functional groups depending on the nucleophile used.
Oxidation: Oxetane derivatives with aldehyde or carboxylic acid functional groups.
Reduction: 3-Methyloxetane as the primary product.
Comparison with Similar Compounds
Similar Compounds
3-Methyloxetane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethyl methyl ether: Contains a chloromethyl group but lacks the oxetane ring, resulting in different reactivity and applications.
Cyclopropane derivatives: Similar in ring strain but differ in chemical properties and reactivity due to the three-membered ring structure.
Uniqueness
3-(Chloromethyl)-3-methyloxetane is unique due to the combination of the oxetane ring and the chloromethyl group, which imparts distinct reactivity and potential for diverse applications in synthesis and industry. The presence of both functional groups allows for versatile chemical transformations and the formation of complex molecules .
Properties
IUPAC Name |
3-(chloromethyl)-3-methyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZYEFODKAZWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231618 | |
Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-48-0 | |
Record name | 3-Chloromethyl-3-methyloxacyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Chloromethyl)-3-methyloxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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